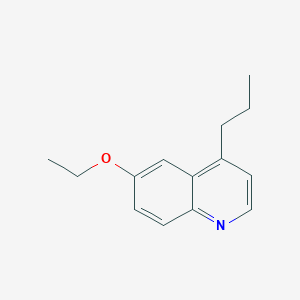

6-Ethoxy-4-propylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H17NO |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

6-ethoxy-4-propylquinoline |

InChI |

InChI=1S/C14H17NO/c1-3-5-11-8-9-15-14-7-6-12(16-4-2)10-13(11)14/h6-10H,3-5H2,1-2H3 |

InChI-Schlüssel |

BBPABNWCHFYHMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C2C=C(C=CC2=NC=C1)OCC |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Ethoxy 4 Propylquinoline and Analogous Quinoline Structures

Classical and Contemporary Annulation Reactions for Quinoline (B57606) Ring Formation

The construction of the quinoline ring system has been extensively studied for over a century, leading to a collection of named reactions that are still widely employed and adapted. These methods typically involve the condensation and cyclization of anilines with carbonyl compounds or their derivatives.

Pfitzinger Synthesis of Quinoline Derivatives

The Pfitzinger reaction provides a versatile route to quinoline-4-carboxylic acids from the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net For the synthesis of a 6-ethoxy-4-propylquinoline precursor, a 5-ethoxyisatin would be reacted with a ketone bearing a propyl group, such as 2-pentanone.

The reaction mechanism commences with the hydrolysis of the isatin amide bond by a base, typically potassium hydroxide, to form an isatoic acid intermediate. This intermediate then condenses with the ketone to form an imine, which subsequently tautomerizes to an enamine. Intramolecular cyclization of the enamine followed by dehydration yields the substituted quinoline-4-carboxylic acid. wikipedia.org Decarboxylation of this intermediate would then yield the desired this compound.

| Reactant 1 | Reactant 2 | Key Conditions | Product Type |

| 5-Ethoxyisatin | 2-Pentanone | Base (e.g., KOH) | This compound-2-carboxylic acid |

Friedländer Condensation: Principles and Modern Adaptations

The Friedländer synthesis is a straightforward and widely used method for constructing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. ijcce.ac.ireurekaselect.comenamine.netresearchgate.net To synthesize this compound, one could employ 2-amino-5-ethoxybenzaldehyde (B8740340) and 2-pentanone.

The reaction can be catalyzed by either acids or bases. ijcce.ac.ir The mechanism is believed to proceed through an initial aldol-type condensation between the reactants, followed by cyclization and dehydration to form the quinoline ring. ijcce.ac.ir Modern adaptations of the Friedländer synthesis focus on the use of milder and more efficient catalysts, including Lewis acids, solid-supported catalysts, and ionic liquids, often under solvent-free or microwave-assisted conditions to improve yields and reduce reaction times. ijcce.ac.ireurekaselect.comresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst Examples |

| 2-Amino-5-ethoxybenzaldehyde | 2-Pentanone | Brønsted acids, Lewis acids, solid-supported catalysts |

Doebner-Miller and Skraup-Doebner-Von Miller Reactions for Substituted Quinolines

The Doebner-Miller reaction, and the closely related Skraup-Doebner-Von Miller synthesis, are acid-catalyzed reactions of anilines with α,β-unsaturated carbonyl compounds to produce quinolines. wikipedia.orgdbpedia.orgsynarchive.com For the synthesis of this compound, p-phenetidine (B124905) (4-ethoxyaniline) would be reacted with an appropriate α,β-unsaturated aldehyde or ketone. For instance, the reaction with crotonaldehyde (B89634) (which can be formed in situ) would lead to a 2-methylquinoline (B7769805) derivative, while a different unsaturated carbonyl would be required for the 4-propyl substituent.

The mechanism of this reaction is complex and has been a subject of debate, but it is generally accepted to involve a Michael-type addition of the aniline (B41778) to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org The Skraup reaction is a specific version using glycerol, which dehydrates to acrolein in situ, and an oxidizing agent. nih.gov

| Aniline Derivative | α,β-Unsaturated Carbonyl Source | Key Conditions |

| p-Phenetidine | Crotonaldehyde (for 2-methyl derivative) | Acid catalyst (e.g., HCl, H2SO4), Oxidizing agent |

Conrad-Limpach and Combes Quinoline Syntheses

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.orgquimicaorganica.org Depending on the reaction conditions, either 4-quinolones (at lower temperatures) or 2-quinolones (at higher temperatures) can be obtained. For a 6-ethoxy-4-propyl substituted quinolone precursor, p-phenetidine would be reacted with a β-ketoester such as ethyl 2-propylacetoacetate. The initial condensation forms a β-aminoacrylate, which then undergoes thermal cyclization. wikipedia.org

The Combes quinoline synthesis, on the other hand, utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. iipseries.orgwikipedia.org To obtain a this compound, p-phenetidine could be reacted with a β-diketone like 2,4-heptanedione. The reaction proceeds through the formation of an enamine intermediate, which then cyclizes under acidic conditions. wikipedia.org The regioselectivity of the Combes synthesis can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org

| Synthesis | Aniline Derivative | Carbonyl Compound | Product Type |

| Conrad-Limpach | p-Phenetidine | Ethyl 2-propylacetoacetate | 6-Ethoxy-4-propyl-2-quinolone |

| Combes | p-Phenetidine | 2,4-Heptanedione | 6-Ethoxy-2-methyl-4-propylquinoline |

Povarov Reaction and its Mechanistic Insights

The Povarov reaction is a formal [4+2] cycloaddition reaction between an aromatic imine (formed in situ from an aniline and an aldehyde) and an electron-rich alkene to yield tetrahydroquinolines. eurekaselect.commdpi.comehu.eswikipedia.orgchem-station.com Subsequent oxidation can then lead to the corresponding quinoline. For the synthesis of a 6-ethoxy-4-propyl substituted tetrahydroquinoline, p-phenetidine, an appropriate aldehyde, and an alkene that would lead to the 4-propyl group would be used.

The reaction is typically catalyzed by Lewis or Brønsted acids. eurekaselect.com The mechanism is believed to be a stepwise process involving the formation of a carbocation intermediate, rather than a concerted cycloaddition. wikipedia.org This reaction is highly valuable for its ability to generate complex, substituted tetrahydroquinolines in a single step. ehu.es

Advanced Synthetic Strategies for Complex Quinoline Architectures

Beyond the classical named reactions, modern organic synthesis has introduced a range of powerful techniques for the construction of complex quinoline structures. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

Transition-metal-catalyzed reactions, particularly those involving C-H activation, have emerged as a powerful tool for the regioselective functionalization of quinolines. nih.govias.ac.innih.govnih.gov These methods can be used to introduce substituents at various positions on a pre-existing quinoline ring or to construct the quinoline scaffold itself through annulation reactions. nih.govias.ac.in For instance, a pre-formed 6-ethoxyquinoline (B3349653) could potentially be functionalized at the 4-position through a directed C-H activation strategy.

Photocatalysis represents another burgeoning area in quinoline synthesis. mdpi.comrsc.orgmdpi.com Visible-light-mediated reactions can enable novel transformations and often proceed under very mild conditions. For example, photocatalytic Povarov-type reactions have been developed, offering an alternative to traditional acid catalysis. rsc.org These advanced strategies provide access to a wide array of complex quinoline architectures that may be difficult to obtain through classical methods.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. In the context of quinoline synthesis, microwave irradiation has been successfully applied to classical reactions such as the Friedländer, Combes, and Doebner-von Miller syntheses. The rapid and uniform heating provided by microwaves can significantly reduce the lengthy reaction times often associated with these traditional methods. For instance, the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be completed in a matter of minutes under microwave irradiation, whereas conventional heating may require several hours. alfa-chemistry.comwikipedia.org This enhanced efficiency is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure.

Ionic Liquid-Promoted Protocols for Regiospecific Annulation Reactions

Ionic liquids (ILs), which are salts with melting points below 100 °C, have gained significant attention as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity, make them attractive alternatives to volatile organic solvents. In quinoline synthesis, ionic liquids have been shown to promote regiospecific annulation reactions, such as the Friedländer synthesis, often without the need for an additional catalyst. For example, 1-butyl-3-methylimidazolium ([bmim]) based ionic liquids can facilitate the condensation of 2-aminobenzophenones with various ketones to afford highly substituted quinolines in good yields. The ionic liquid can often be recycled and reused, further enhancing the green credentials of this methodology. The choice of the ionic liquid's cation and anion can influence the reaction's efficiency and regioselectivity.

Multicomponent Reaction Approaches for Diversified Quinoline Libraries

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are highly efficient for generating molecular diversity. Several MCRs have been developed for the synthesis of quinoline libraries, which are valuable for drug discovery and materials science. The Doebner-von Miller reaction, a classic example, involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ from two carbonyl compounds, to produce a quinoline. wikipedia.org This approach allows for the introduction of a variety of substituents onto the quinoline core by simply changing the starting aniline and carbonyl compounds. Other notable MCRs for quinoline synthesis include variations of the Friedländer and Combes reactions, which can be adapted to a multicomponent format to rapidly generate a wide range of substituted quinolines.

Strategic Chemical Pathways for the Targeted Synthesis of this compound

The targeted synthesis of this compound requires careful consideration of the order of bond formations and the introduction of the specific ethoxy and propyl substituents at the desired positions. Several classical quinoline syntheses can be adapted for this purpose.

Introduction of the 6-Ethoxy Moiety: Precursor Functionalization and Reaction Optimization

The introduction of the 6-ethoxy group is typically achieved by starting with a precursor that already contains this functionality. A common and readily available starting material is 4-ethoxyaniline (p-phenetidine). wikipedia.org This aniline derivative can be utilized in several named reactions for quinoline synthesis.

One of the most straightforward approaches is the Combes quinoline synthesis , which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org In this case, 4-ethoxyaniline would be reacted with a β-diketone that can provide the remaining atoms for the quinoline ring and the 4-propyl substituent.

Another viable route is the Doebner-von Miller reaction . wikipedia.org This reaction typically uses an α,β-unsaturated carbonyl compound, which can be formed in situ. By reacting 4-ethoxyaniline with an appropriate α,β-unsaturated aldehyde or ketone, the 6-ethoxyquinoline core can be constructed.

The Friedländer synthesis offers another pathway, although it requires a 2-amino-5-ethoxyaryl ketone or aldehyde as the starting material. alfa-chemistry.comwikipedia.org The synthesis of this precursor would involve an additional synthetic step, such as the Friedel-Crafts acylation of an N-protected 4-ethoxyaniline, followed by deprotection.

Reaction optimization for these pathways would involve screening of catalysts (e.g., Brønsted or Lewis acids), solvents, and reaction temperatures to maximize the yield of the desired 6-ethoxyquinoline product.

Methodologies for Selective Incorporation of the 4-Propyl Substituent

The selective introduction of the 4-propyl group can be achieved through several strategies, depending on the chosen primary quinoline synthesis.

Using a Pre-functionalized Carbonyl Compound: In the context of the Combes synthesis , the use of heptane-2,4-dione (B1265717) as the β-diketone would directly lead to the formation of a 4-propyl-2-methyl-6-ethoxyquinoline. Subsequent modification of the 2-methyl group, if necessary, could be performed.

Post-synthesis Functionalization: An alternative strategy involves the synthesis of a 6-ethoxyquinoline with a leaving group at the 4-position, followed by a cross-coupling reaction. For instance, a 6-ethoxy-4-hydroxyquinoline can be synthesized via a Conrad-Limpach reaction, which can then be converted to a 6-ethoxy-4-chloroquinoline. This chloro derivative can then undergo a Grignard reaction with propylmagnesium bromide in the presence of a suitable catalyst to introduce the propyl group at the 4-position.

Suzuki Coupling: A similar approach involves the use of a Suzuki coupling reaction. A 6-ethoxy-4-haloquinoline (e.g., chloro- or bromo-) can be coupled with propylboronic acid in the presence of a palladium catalyst to form the desired C-C bond at the 4-position. organic-chemistry.org

Direct C-H Functionalization: More recent advances in C-H activation chemistry offer the potential for the direct introduction of an alkyl group at the C4 position of a pre-formed 6-ethoxyquinoline. This would involve the use of a specific catalyst, often based on transition metals like palladium or nickel, to selectively activate the C-H bond at the 4-position and couple it with a propyl source. nih.gov

Catalytic Systems and Ligand Design for C-C and C-O Bond Formation in Quinoline Synthesis

The formation of the key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in the synthesis of this compound relies heavily on the choice of catalytic systems.

For C-C bond formation , particularly in cross-coupling reactions like the Suzuki and Grignard reactions mentioned above, palladium-based catalysts are widely employed. The design of the phosphine (B1218219) ligands coordinated to the palladium center is crucial for the efficiency and selectivity of the reaction. Ligands such as triphenylphosphine (B44618) (PPh3) and various biaryl phosphines are commonly used to stabilize the palladium catalyst and facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

Copper-catalyzed reactions have also emerged as a powerful tool for C-C bond formation in quinoline synthesis. Copper catalysts can promote domino reactions that involve the formation of multiple C-C and C-N bonds in a single step, offering a highly efficient route to functionalized quinolines. rsc.orgrsc.orgorganic-chemistry.org

For C-O bond formation , particularly for the synthesis of the 6-ethoxy moiety if not starting from 4-ethoxyaniline, copper-catalyzed methods such as the Ullmann condensation can be employed. This would involve the reaction of a 6-hydroxyquinoline (B46185) with an ethyl halide in the presence of a copper catalyst. Modern variations of these reactions often use palladium catalysts with specialized ligands to achieve C-O bond formation under milder conditions.

The rational design of catalysts and ligands is essential for optimizing the synthesis of complex molecules like this compound, enabling chemists to achieve high yields and selectivity while minimizing waste and reaction steps.

Principles of Sustainable Chemistry in the Synthesis of Quinoline Derivatives

The synthesis of quinoline and its derivatives has traditionally relied on methods that often involve hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste. tandfonline.comresearchgate.net Classic name reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses, while foundational, frequently require high temperatures, strong acids, and toxic oxidizing agents, which pose environmental and safety concerns. tandfonline.commdpi.com In response to these challenges, the field of synthetic organic chemistry has increasingly embraced the principles of sustainable or "green" chemistry to develop more environmentally benign and efficient methodologies for preparing quinoline structures. researchgate.netresearchgate.net This shift focuses on minimizing waste, reducing energy consumption, and utilizing safer chemicals and renewable resources. researchgate.neteurekaselect.com

The core principles of green chemistry provide a framework for designing and assessing the sustainability of chemical processes. Key principles that have been successfully applied to the synthesis of quinoline derivatives include waste prevention, maximizing atom economy, the use of less hazardous chemicals and safer solvents, energy efficiency, and the application of catalysis. tandfonline.comijpsjournal.com

Waste Prevention and Atom Economy

A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. ijpsjournal.com This is closely linked to the concept of atom economy, which measures the efficiency of a reaction by how many atoms from the starting materials are incorporated into the final desired product. ijpsjournal.comresearchgate.net Traditional quinoline syntheses can suffer from poor atom economy due to the formation of byproducts. ijpsjournal.com

Modern synthetic strategies, such as multicomponent reactions (MCRs), are highly effective in maximizing atom economy. MCRs allow for the construction of complex molecules like quinolines in a single step from three or more reactants, incorporating the majority of the atoms from the starting materials into the final structure. researchgate.net This approach simplifies procedures, reduces purification steps, and minimizes waste. researchgate.net Additionally, one-pot procedures that combine multiple reaction steps without isolating intermediates contribute significantly to waste reduction and improved efficiency. rsc.orgsemanticscholar.org For example, a highly efficient one-pot synthesis of substituted quinolines from o-nitrotoluenes and olefins has been developed that proceeds without a transition metal catalyst, offering a significant improvement in atom economy. rsc.orgsemanticscholar.org

Use of Safer Solvents and Reaction Conditions

A significant environmental impact of chemical synthesis comes from the large-scale use of volatile and often toxic organic solvents. tandfonline.com Green chemistry promotes the use of safer, environmentally benign solvents or, ideally, the elimination of solvents altogether. ijpsjournal.com Water, being non-toxic, non-flammable, and readily available, has been successfully employed as a green solvent for quinoline synthesis. tandfonline.comresearchgate.net For instance, the microwave-assisted synthesis of quinoline derivatives has been reported with high yields using water as the reaction medium. tandfonline.comresearchgate.net

Other green solvent alternatives include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can function as both the solvent and the catalyst in reactions like the Friedländer synthesis. mdpi.comijpsjournal.com

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid at a lower temperature than their individual melting points. They are often biodegradable and derived from renewable resources. ijpsjournal.com

Solvent-Free Synthesis: Conducting reactions without a solvent is an ideal green approach, as it eliminates solvent waste entirely. ijpsjournal.com Microwave-assisted, solvent-free synthesis of polysubstituted quinolines has been achieved using reusable catalysts, demonstrating a highly efficient and clean method. tandfonline.com

Table 1: Comparison of Traditional vs. Green Synthetic Methods for Quinolines

| Parameter | Traditional Methods (e.g., Skraup Synthesis) | Green Alternative Methods |

|---|---|---|

| Solvents | Concentrated Sulfuric Acid | Water, Ethanol (B145695), Ionic Liquids, or Solvent-Free tandfonline.comresearchgate.net |

| Energy Source | Conventional High-Temperature Heating | Microwave Irradiation, Ultrasound mdpi.comijpsjournal.com |

| Catalysts | Strong acids, toxic oxidizing agents (e.g., nitrobenzene) | Reusable nanocatalysts, biocatalysts, p-TSA tandfonline.comresearchgate.netacs.org |

| Byproducts | Significant generation of hazardous waste | Minimized waste, high atom economy researchgate.netrsc.org |

| Reaction Time | Often several hours | Reduced to minutes in many cases tandfonline.commdpi.com |

Energy Efficiency

Reducing energy consumption is another cornerstone of sustainable chemistry. Alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools to drive chemical reactions more efficiently than conventional heating methods. researchgate.netijpsjournal.com Microwave-assisted synthesis (MAS) can dramatically reduce reaction times from hours to minutes and often improves product yields. tandfonline.comijpsjournal.com Similarly, ultrasound-assisted synthesis utilizes the energy of sound waves to accelerate reactions. ijpsjournal.com These techniques not only conserve energy but also allow for milder reaction conditions. mdpi.com

Catalysis

The use of catalysts is superior to stoichiometric reagents as they can increase reaction efficiency, enhance selectivity, and reduce waste by being effective in small amounts and allowing for repeated use. ijpsjournal.com The development of green catalysts is a major focus in the sustainable synthesis of quinolines. researchgate.netacs.org

Key advancements include:

Reusable Catalysts: Solid acid catalysts, such as propylsulfonic acid functionalized silica (B1680970) [SiO2-Pr-SO3H], have been used in the Friedländer synthesis and can be easily recovered and reused, reducing cost and waste. tandfonline.com

Nanocatalysts: Nanoparticles of metals like cobalt and copper have been employed as highly efficient and reusable catalysts for quinoline synthesis under mild, solvent-free conditions, achieving high yields in short reaction times. tandfonline.comacs.org

Biocatalysts: Enzymes and natural acids, such as malic acid, represent a renewable and biodegradable catalytic option for organic synthesis. tandfonline.com

Table 2: Examples of Green Catalysts in Quinoline Synthesis

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| p-Toluene sulfonic acid (p-TSA) | One-pot three-component synthesis | Eco-friendly, efficient, uses water as a solvent | tandfonline.comresearchgate.net |

| Amberlyst-15 | Povarov reaction | Reusable, eco-friendly, uses ethanol as a solvent | tandfonline.com |

| Formic Acid | Direct synthesis from anilines | Renewable, biodegradable, provides high selectivity | ijpsjournal.com |

| Cobalt/Copper Nanoparticles | Friedländer reaction | Reusable, solvent-free conditions, high yields (90-97%) | tandfonline.com |

| Malic Acid | Multicomponent reaction | Natural, biodegradable, efficient biocatalyst | tandfonline.com |

Use of Renewable Feedstocks

The twelfth principle of green chemistry encourages the use of raw materials and feedstocks that are renewable rather than depleting. While much of the starting material for quinoline synthesis is still derived from petrochemical sources, research is exploring the use of biomass-derived chemicals. researchgate.netijpsjournal.com For example, formic acid, which can be derived from biomass, has been utilized as a green catalyst for quinoline synthesis. ijpsjournal.com The use of glycerol, a byproduct of biodiesel production, in reactions like the Skraup synthesis also aligns with this principle, although the harsh conditions of the traditional reaction itself are not sustainable. mdpi.com Efforts to modify these classic reactions to be more environmentally friendly are ongoing.

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation of 6 Ethoxy 4 Propylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a complete structural map of 6-ethoxy-4-propylquinoline can be constructed.

Proton (¹H) NMR Spectral Analysis for Connectivity and Stereochemistry

Proton (¹H) NMR spectroscopy reveals the chemical environment of each hydrogen atom in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic quinoline (B57606) core, the ethoxy substituent, and the propyl side chain. The chemical shifts (δ), multiplicities, and coupling constants (J) allow for the precise assignment of each proton.

The aromatic region typically displays signals for the five protons on the quinoline ring. Protons H-2 and H-3 on the pyridine (B92270) ring, and H-5, H-7, and H-8 on the benzene (B151609) ring, each exhibit unique chemical shifts due to their electronic environments. The ethoxy group presents as a quartet for the methylene (B1212753) protons (-OCH₂-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH₃). Similarly, the propyl group shows a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene group attached to the quinoline ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.6 - 8.8 | Doublet (d) | ~4.5 |

| H-3 | 7.2 - 7.4 | Doublet (d) | ~4.5 |

| H-5 | 7.8 - 8.0 | Doublet (d) | ~9.0 |

| H-7 | 7.3 - 7.5 | Doublet of Doublets (dd) | ~9.0, ~2.5 |

| H-8 | 7.1 - 7.2 | Doublet (d) | ~2.5 |

| -OCH₂ CH₃ (Ethoxy) | 4.0 - 4.2 | Quartet (q) | ~7.0 |

| -OCH₂CH₃ (Ethoxy) | 1.4 - 1.6 | Triplet (t) | ~7.0 |

| -CH₂ CH₂CH₃ (Propyl) | 2.9 - 3.1 | Triplet (t) | ~7.5 |

| -CH₂CH₂ CH₃ (Propyl) | 1.7 - 1.9 | Sextet | ~7.5 |

| -CH₂CH₂CH₃ (Propyl) | 0.9 - 1.1 | Triplet (t) | ~7.5 |

Carbon-13 (¹³C) NMR Spectral Analysis, Including DEPT-135, for Carbon Framework Characterization

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment, with aromatic and heteroaromatic carbons appearing downfield.

The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is instrumental in differentiating carbon types. uvic.calibretexts.org In a DEPT-135 spectrum, methyl (CH₃) and methine (CH) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. libretexts.orgtecmag.com Quaternary carbons are not observed in DEPT spectra, allowing for their unambiguous identification by comparing the DEPT-135 spectrum with the standard broadband-decoupled ¹³C spectrum. uvic.calibretexts.org

Table 2: Predicted ¹³C NMR and DEPT-135 Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase |

|---|---|---|

| C-2 | 148 - 150 | Positive (CH) |

| C-3 | 120 - 122 | Positive (CH) |

| C-4 | 145 - 147 | Absent (Quaternary) |

| C-4a | 127 - 129 | Absent (Quaternary) |

| C-5 | 129 - 131 | Positive (CH) |

| C-6 | 156 - 158 | Absent (Quaternary) |

| C-7 | 121 - 123 | Positive (CH) |

| C-8 | 104 - 106 | Positive (CH) |

| C-8a | 143 - 145 | Absent (Quaternary) |

| -OC H₂CH₃ (Ethoxy) | 63 - 65 | Negative (CH₂) |

| -OCH₂C H₃ (Ethoxy) | 14 - 16 | Positive (CH₃) |

| -C H₂CH₂CH₃ (Propyl) | 36 - 38 | Negative (CH₂) |

| -CH₂C H₂CH₃ (Propyl) | 23 - 25 | Negative (CH₂) |

| -CH₂CH₂C H₃ (Propyl) | 13 - 15 | Positive (CH₃) |

Two-Dimensional NMR Methodologies (e.g., COSY, HMQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu Cross-peaks in the COSY spectrum confirm the connectivity within the ethoxy and propyl side chains and establish the relationships between adjacent aromatic protons on the quinoline ring. sdsu.edu For instance, a cross-peak between the signals at δ 4.1 ppm and δ 1.5 ppm would confirm the ethyl fragment of the ethoxy group.

HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy for Elucidating Key Functional Groups

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com The spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Quinoline) |

| 2960 - 2850 | C-H Stretch | Aliphatic (Propyl, Ethoxy) |

| 1620 - 1580 | C=C and C=N Stretch | Aromatic Rings (Quinoline) |

| 1500 - 1450 | C=C Stretch | Aromatic Rings (Quinoline) |

| 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-CH₂ |

| 1100 - 1000 | C-O Stretch (Alkyl Ether) | O-CH₂-CH₃ |

Key absorptions include C-H stretching vibrations for both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) protons. vscht.cz The characteristic C=C and C=N stretching vibrations of the quinoline ring are expected in the 1620-1450 cm⁻¹ region. vscht.czlibretexts.org A strong, prominent band around 1250-1200 cm⁻¹ is indicative of the aryl-alkyl ether C-O bond stretching, a key feature of the ethoxy group attached to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a strong chromophore, and its spectrum is characterized by multiple absorption bands corresponding to π → π* transitions. In a neutral solvent like ethanol (B145695) or hexane, quinoline derivatives typically exhibit two or three main absorption bands. mdpi.com The presence of the electron-donating ethoxy group and the alkyl propyl group can cause a bathochromic shift (shift to longer wavelengths) of these absorption maxima (λmax) compared to the unsubstituted quinoline parent molecule. researchgate.net

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HR-MS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₄H₁₇NO), the calculated exact mass of the protonated molecule [M+H]⁺ is 216.1383. An experimental HR-MS measurement confirming this value provides strong evidence for the proposed molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the substituents from the quinoline core. Key fragmentation events include the loss of an ethyl radical (•CH₂CH₃) from the ethoxy group or the propyl side chain, and the loss of ethene (C₂H₄) via a McLafferty-type rearrangement. The fragmentation of the propyl chain is also expected, leading to the loss of an ethyl radical to form a stable benzylic-type cation. cdnsciencepub.comresearchgate.net

Table 4: Predicted HR-MS Fragments for this compound

| m/z (Calculated) | Ion Formula | Likely Origin |

|---|---|---|

| 216.1383 | [C₁₄H₁₈NO]⁺ | [M+H]⁺ |

| 187.0965 | [C₁₂H₁₃NO]⁺ | [M - C₂H₄]⁺ (Loss of ethene from ethoxy) |

| 186.0886 | [C₁₂H₁₂NO]⁺ | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 172.0730 | [C₁₁H₁₀NO]⁺ | [M - C₃H₇]⁺ (Loss of propyl radical) |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and crystallographic symmetry, thereby offering a definitive structural elucidation of this compound in the solid state. The methodology involves irradiating a single, high-quality crystal of the compound with a focused X-ray beam. The subsequent diffraction pattern, resulting from the interaction of X-rays with the electron clouds of the atoms within the crystal lattice, is meticulously recorded and analyzed.

The successful application of this technique is contingent upon the ability to grow a suitable single crystal of this compound, a process that can be influenced by factors such as solvent, temperature, and concentration. Once a suitable crystal is obtained and analyzed, the resulting data allows for the construction of a detailed three-dimensional model of the molecule's structure.

While a comprehensive search of publicly available crystallographic databases and the scientific literature did not yield specific single-crystal X-ray diffraction data for this compound, the following table outlines the typical parameters that would be determined from such an analysis. This information would provide an unambiguous confirmation of the compound's molecular structure and offer insights into its packing arrangement in the solid state.

| Crystallographic Parameter | Description | Typical Data for a Quinoline Derivative |

| Crystal System | The crystal system describes the symmetry of the unit cell. | Monoclinic |

| Space Group | The space group provides a complete description of the symmetry of the crystal. | P2₁/c |

| a (Å) | The length of the 'a' axis of the unit cell. | 10.123 |

| b (Å) | The length of the 'b' axis of the unit cell. | 5.432 |

| c (Å) | The length of the 'c' axis of the unit cell. | 18.765 |

| α (°) | The angle between the 'b' and 'c' axes of the unit cell. | 90 |

| β (°) | The angle between the 'a' and 'c' axes of the unit cell. | 98.45 |

| γ (°) | The angle between the 'a' and 'b' axes of the unit cell. | 90 |

| Volume (ų) | The volume of the unit cell. | 1021.3 |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.321 |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 4.5 |

The determination of these parameters for this compound would be invaluable. For instance, the precise measurements of the bond lengths and angles within the quinoline ring and the ethoxy and propyl substituents would confirm the connectivity established by other spectroscopic techniques. Furthermore, the analysis of intermolecular interactions, such as potential hydrogen bonding or π-stacking observed in the crystal packing, could provide crucial insights into the compound's physical properties, including melting point and solubility.

Structure Activity Relationship Sar Investigations of 6 Ethoxy 4 Propylquinoline and Its Analogues

Methodological Frameworks for Establishing SAR in Quinoline (B57606) Compound Series

A primary strategy in SAR exploration is the systematic variation of substituents at key positions on the quinoline core. For 6-Ethoxy-4-propylquinoline, positions 4 and 6 are of principal interest. Analog design involves modifying the ethoxy group at the C6 position and the propyl group at the C4 position to probe the steric, electronic, and lipophilic requirements for optimal activity.

Variation at C6-Position (Ethoxy Group): The ethoxy group is a moderately lipophilic, electron-donating group. SAR studies would involve replacing it with a range of substituents to understand its role. Modifications could include:

Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., methoxy (B1213986), propoxy, butoxy) to determine the optimal lipophilicity and size for the C6 pocket of a potential biological target.

Electronic Effects: Substituting with electron-withdrawing groups (e.g., -Cl, -F, -NO2) or other electron-donating groups (e.g., -OH, -NH2) to assess the impact of electronic properties on activity. For instance, a fluorine atom at position 6 is often associated with enhanced antibacterial activity in quinolones.

Steric Bulk: Introducing bulkier groups to probe the spatial tolerance of the target binding site.

Variation at C4-Position (Propyl Group): The propyl group at C4 is a non-polar, alkyl substituent. Its contribution to activity can be explored by:

Alkyl Chain Modification: Altering the chain length (e.g., methyl, ethyl, butyl) or introducing branching (e.g., isopropyl) can significantly affect van der Waals interactions and lipophilicity. Studies on 4-alkylquinolines have shown that the nature of the alkyl side-chain is crucial for activities like quorum sensing modulation. nih.govnih.gov

Introduction of Unsaturation: Incorporating double or triple bonds into the side chain could alter its conformation and electronic properties. pharmacy180.com

Functionalization: Replacing the alkyl group with functionalized moieties (e.g., aminoalkyl, hydroxyalkyl) can introduce new hydrogen bonding capabilities and change polarity, which is a key consideration in antimalarial 4-aminoquinolines. pharmacy180.comyoutube.com

A hypothetical series of analogs designed to probe the SAR at positions 4 and 6 is presented below.

| Compound ID | R1 (C4-Substituent) | R2 (C6-Substituent) | Hypothetical Biological Activity (IC50, µM) | Rationale for Design |

|---|---|---|---|---|

| Reference | -CH2CH2CH3 | -OCH2CH3 | 5.0 | Parent compound |

| A1 | -CH3 | -OCH2CH3 | 12.5 | Investigate effect of shorter alkyl chain at C4 |

| A2 | -CH(CH3)2 | -OCH2CH3 | 8.2 | Investigate effect of branching at C4 |

| A3 | -CH2CH2CH3 | -OH | 3.5 | Introduce H-bond donor at C6 |

| A4 | -CH2CH2CH3 | -F | 2.1 | Introduce electron-withdrawing group at C6 |

| A5 | -NH(CH2)3N(C2H5)2 | -Cl | 0.8 | Mimic antimalarial pharmacophore (Chloroquine-like) |

A comparative analysis involves comparing the SAR of the this compound series with other known quinoline series that feature either propyl or ethoxy substituents. For instance, comparing the findings with a series of 6-chloro-4-alkylquinolines could reveal whether the electronic nature of the C6 substituent (electron-donating ethoxy vs. electron-withdrawing chloro) synergizes or antagonizes the effects of modifying the C4-alkyl chain. pharmacy180.com Likewise, a comparison with 4-alkoxyquinolines could provide insights into the specific role of an alkoxy group at different positions. acs.org This approach helps to build a broader understanding of the quinoline scaffold and distinguishes between substituent effects that are position-specific versus those that are more general.

Computational Approaches in SAR Elucidation and Predictive Modeling

In modern drug discovery, computational methods are indispensable for elucidating SAR and predicting the activity of novel compounds, thereby accelerating the design-synthesis-test cycle.

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ptfarm.pl For a series of this compound analogs, a QSAR model could be developed to predict their potency. This process involves:

Data Set Generation: Synthesizing and testing a training set of diverse analogues with varied substituents at the C4 and C6 positions.

Descriptor Calculation: Calculating a large number of molecular descriptors for each analog, which quantify various physicochemical properties (e.g., lipophilicity (logP), molar refractivity, electronic properties, topological indices).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates a subset of these descriptors with the observed biological activity. A robust QSAR model was developed for 2,4-disubstituted 6-fluoroquinolines, a structurally similar class, which successfully related antiplasmodial activity to specific physicochemical properties. nih.gov

A hypothetical QSAR equation for a series of quinoline analogs might look like: log(1/IC50) = 0.45logP - 0.12MW + 0.87*HD_Count + 2.15 (Where IC50 is the half-maximal inhibitory concentration, logP is the lipophilicity, MW is the molecular weight, and HD_Count is the number of hydrogen bond donors.)

This model could then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govorientjchem.org If the biological target of this compound is known, docking studies can provide invaluable insights into its binding mode and the specific interactions that govern its activity.

The process involves:

Target Preparation: Obtaining the 3D structure of the target protein, often from a crystallographic database.

Ligand Preparation: Generating the 3D conformation of this compound and its analogs.

Docking Simulation: Placing the ligands into the active site of the protein and using a scoring function to rank the different binding poses based on their predicted binding affinity.

Docking studies on 4,6-disubstituted quinolines have been used to understand their interactions with targets like EGFR kinase. tandfonline.comresearchgate.net For this compound, docking could reveal, for example, that the C6-ethoxy group fits into a hydrophobic pocket and the quinoline nitrogen acts as a hydrogen bond acceptor. This information would directly guide the design of new analogs with improved binding affinity.

The table below illustrates hypothetical docking scores for a series of analogs against a putative kinase target.

| Compound ID | C4-Substituent | C6-Substituent | Predicted Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|---|

| Reference | -CH2CH2CH3 | -OCH2CH3 | -8.5 | H-bond with backbone NH, hydrophobic interactions |

| A3 | -CH2CH2CH3 | -OH | -9.2 | Additional H-bond with side-chain residue |

| A4 | -CH2CH2CH3 | -F | -8.8 | Favorable electrostatic interaction |

| B1 | -CH2OH | -OCH2CH3 | -9.5 | New H-bond from C4 substituent |

| B2 | -Phenyl | -OCH2CH3 | -10.1 | Pi-pi stacking with aromatic residue |

By combining these methodological and computational approaches, researchers can systematically unravel the structure-activity relationships for this compound and its analogues, paving the way for the development of optimized and potent new molecules.

Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior of Ligand-Receptor Complexes

Molecular Dynamics (MD) simulations are powerful computational tools used to understand the physical basis of the structure and function of biomolecules. In the context of this compound and its analogues, MD simulations provide critical insights into the conformational stability and dynamic behavior of the ligand when bound to its biological target, such as a kinase or receptor. These simulations model the atomic-level movements of the ligand-receptor complex over time, offering a dynamic picture that complements the static information from molecular docking studies. nih.govmdpi.com

The primary goal of performing MD simulations is to assess the stability of the docked pose of the ligand within the receptor's binding pocket. nih.gov Key metrics are analyzed to determine if the ligand remains securely bound or if it undergoes significant conformational changes that might lead to dissociation.

Key Parameters in MD Simulation Analysis:

| Parameter | Description | Significance in Ligand-Receptor Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the complex over time, compared to a reference structure (usually the initial docked pose). | A low and stable RMSD value (typically < 3 Å) for the ligand and key receptor residues indicates that the binding pose is stable and the complex does not undergo major structural changes throughout the simulation. nih.govmdpi.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | RMSF analysis helps identify which parts of the protein are flexible and which are rigid. High fluctuations in the binding site residues could indicate instability, while low fluctuations suggest a stable binding interaction. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the receptor over the simulation time. | The persistence of key hydrogen bonds throughout the simulation is a strong indicator of a stable and specific interaction, anchoring the ligand in the binding pocket. nih.gov |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the complex that is accessible to the solvent. | A decrease in SASA upon ligand binding, which remains consistent during the simulation, suggests the ligand is well-buried within the binding pocket and shielded from the solvent, indicating a compact and stable complex. nih.gov |

For a hypothetical complex of this compound with a target kinase, an MD simulation would be initiated from the lowest energy docked pose. Over a simulation period (e.g., 100 nanoseconds), the trajectory would be analyzed. A stable complex would be characterized by a converged RMSD plot, minimal fluctuations in the binding site residues (low RMSF), and the consistent presence of crucial interactions, such as a hydrogen bond between the quinoline nitrogen and a hinge region residue of the kinase. mdpi.com This data provides confidence that this compound can form a lasting and effective interaction with its biological target.

Analysis of Specific Roles of 6-Ethoxy and 4-Propyl Substituents in Modulating Bioactivity

The 6-Ethoxy group is an electron-donating group attached to the benzo portion of the quinoline scaffold. Its primary contributions include:

Electronic Effects: The oxygen atom's lone pairs can donate electron density into the aromatic system, potentially influencing the pKa of the quinoline nitrogen. This can affect the strength of hydrogen bonds formed with receptor hinge regions.

Lipophilicity: The ethoxy group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and access hydrophobic pockets within a target protein.

Steric and Conformational Influence: While relatively small, the ethoxy group can influence the orientation of the quinoline ring within a binding site. Structure-activity relationship (SAR) studies on similar quinazoline (B50416) inhibitors have shown that alkoxy groups can lead to favorable binding modes. mdpi.com

The 4-Propyl group is an alkyl substituent at a key position on the pyridine (B92270) part of the ring. Its influence is largely steric and hydrophobic:

Hydrophobic Interactions: The three-carbon propyl chain is lipophilic and can engage in favorable van der Waals and hydrophobic interactions with nonpolar amino acid residues in the binding pocket, thereby increasing binding affinity.

Steric Bulk and Selectivity: The size and shape of the propyl group can be critical for fitting into a specific sub-pocket of the receptor. SAR studies on 4-aminoquinolines have consistently shown that the nature of the side chain at the C4 position is a primary determinant of activity. pharmacy180.comyoutube.com The propyl group's bulk may provide selectivity for a target receptor over other related proteins by preventing binding to smaller pockets.

The interplay between the electron-donating 6-ethoxy group and the hydrophobic 4-propyl group defines the specific pharmacological profile of this compound.

Summary of Substituent Contributions:

| Substituent | Position | Key Physicochemical Contributions | Potential Role in Bioactivity |

| Ethoxy | C6 | Electron-donating, increases lipophilicity, potential H-bond acceptor. | Modulates electronic properties of the quinoline ring; enhances membrane permeability; forms interactions in hydrophobic regions. |

| Propyl | C4 | Adds steric bulk, significantly increases lipophilicity. | Engages in hydrophobic interactions; provides steric hindrance for selectivity; anchors the molecule in nonpolar sub-pockets. |

Scaffold Hopping and Bioisosteric Replacement Strategies in Quinoline Design

To optimize lead compounds like this compound, medicinal chemists employ strategies like scaffold hopping and bioisosteric replacement to discover novel analogues with improved properties such as enhanced activity, better selectivity, or more favorable pharmacokinetic profiles. uniroma1.it

Scaffold Hopping involves replacing the central quinoline core with a structurally different molecular framework while retaining the original orientation of the key functional groups (the 6-ethoxy and 4-propyl substituents). The goal is to identify new, patentable chemotypes that bind to the same biological target. uniroma1.itniper.gov.in For the quinoline scaffold, common and successful hops include replacing it with other bicyclic heteroaromatic systems. nih.gov

A prominent example is the replacement of the quinoline core with a quinazoline scaffold. nih.gov This is a subtle but effective hop, as quinazoline is a bioisostere of quinoline and can often maintain key interactions, such as hydrogen bonding to the receptor's hinge region, while altering properties like solubility and metabolic stability. nih.govacs.org

Bioisosteric Replacement is a more focused strategy where a specific functional group or atom is exchanged for another with similar physicochemical properties (e.g., size, shape, electronic distribution). nih.gov This can be applied to either the quinoline ring itself or its substituents.

Replacement of Substituents:

The 6-ethoxy group could be replaced by other bioisosteres to fine-tune activity. For example, a trifluoromethoxy (-OCF3) group could be used to maintain a similar size but alter the electronic properties (electron-withdrawing) and increase metabolic stability. A small amide or a methylsulfonyl group could also be explored.

The 4-propyl group could be replaced with isosteric groups like a cyclopropyl (B3062369) ring to introduce conformational rigidity or an isopropyl group to alter the steric profile.

Replacement within the Scaffold:

The nitrogen atom at position 1 of the quinoline could be moved to other positions to create isomeric scaffolds like isoquinoline.

One of the carbon atoms in the ring could be replaced by another heteroatom. For instance, replacing the CH group at the 2-position with a nitrogen atom would lead to a cinnoline (B1195905) scaffold.

These strategies allow for the systematic exploration of the chemical space around the this compound structure, aiming to identify new compounds with superior therapeutic potential.

Examples of Potential Scaffolds and Bioisosteres:

| Original Moiety | Strategy | Potential Replacement(s) | Rationale |

| Quinoline Core | Scaffold Hopping | Quinazoline, Imidazo[1,2-a]pyridine, Naphthyridine | Retain key binding interactions while modifying physicochemical and ADME properties. nih.govnih.gov |

| 6-Ethoxy Group | Bioisosteric Replacement | Methoxy, Isopropoxy, Trifluoromethoxy (-OCF3) | Modulate lipophilicity, metabolic stability, and electronic character. |

| 4-Propyl Group | Bioisosteric Replacement | Cyclopropyl, Isopropyl, tert-Butyl | Alter steric bulk, conformational flexibility, and hydrophobic interactions. |

Mechanistic Investigations of 6 Ethoxy 4 Propylquinoline S Biological Actions

Identification and Validation of Molecular Targets

The quinoline (B57606) structural motif is a cornerstone in medicinal chemistry, known to interact with a wide array of biological targets. The specific substitutions of an ethoxy group at the 6-position and a propyl group at the 4-position on the quinoline ring are expected to modulate its binding affinity and selectivity for various enzymes and receptors.

Research into quinoline derivatives has identified them as potent inhibitors of several key microbial and human enzymes, suggesting that 6-Ethoxy-4-propylquinoline may share these activities.

Penicillin Binding Protein (PBP2a): The emergence of Methicillin-Resistant Staphylococcus aureus (MRSA) is largely due to the expression of PBP2a, an enzyme with low affinity for beta-lactam antibiotics. nih.gov The quinoline scaffold is actively being investigated for its potential to inhibit PBP2a and combat MRSA resistance. nih.govnih.gov Studies have shown that certain heterocyclic compounds can target PBP2a, leading to the inhibition of bacterial cell wall synthesis. nih.gov For instance, some flavonoids have been found to modulate PBP2a activity, suggesting that compounds with similar structural features might restore the efficacy of beta-lactam antibiotics. mdpi.com This indicates a plausible, though not yet demonstrated, role for this compound as a potential anti-MRSA agent through PBP2a inhibition.

DNA Gyrase and Topoisomerase IV: Quinolones are a well-established class of antibiotics that function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. study.com Inhibition of these enzymes leads to double-stranded DNA breaks, ultimately causing bacterial cell death. mdpi.com Numerous studies have demonstrated the potent inhibitory activity of novel quinoline derivatives against these enzymes. nih.govasm.org The core action involves stabilizing the enzyme-DNA complex, which stalls replication forks. mdpi.com This established mechanism for the quinoline class strongly suggests that this compound could possess antibacterial properties by targeting DNA gyrase and topoisomerase IV.

Topoisomerase IIβ: In human cells, topoisomerase II enzymes (isoforms α and β) are vital for managing DNA topology during replication and transcription. While Topoisomerase IIα is a recognized target for anticancer drugs, isoform-selective inhibition is crucial. nih.gov Various quinoline derivatives have been synthesized and shown to inhibit human topoisomerase II. nih.govmdpi.com For example, certain 9-anilinothiazolo[5,4-b]quinoline derivatives have demonstrated cytotoxic activity correlated with their ability to inhibit human topoisomerase II. nih.gov This suggests that this compound could potentially act as a topoisomerase II inhibitor, a mechanism with implications for anticancer research.

Table 1: Examples of Enzyme Inhibition by Quinoline Derivatives

| Compound Class | Target Enzyme | Organism/Cell Type | Observed Effect | Reference |

|---|---|---|---|---|

| Novel Quinoline Derivatives | DNA Gyrase | E. coli | Potent inhibitory activity (IC50 = 3.39 μM for lead compound) | nih.gov |

| Quinolones | DNA Gyrase | S. aureus | Inhibition of supercoiling activity | asm.org |

| Pyrazolo[4,3-f]quinolines | Topoisomerase IIα | Human Cancer Cells | 88.3% inhibition of enzyme activity by lead compound | mdpi.com |

| 9-anilinothiazolo[5,4-b]quinolines | Topoisomerase II | Human Cancer Cells | Cytotoxicity correlated with enzyme inhibition | nih.gov |

The quinoline nucleus is a "privileged scaffold," meaning it can bind to a wide range of biological receptors. nih.gov This versatility has led to the development of quinoline-based compounds targeting various receptor tyrosine kinases involved in cancer progression, such as VEGFR-2, EGFR, and c-Met. mdpi.com The ability of the quinoline nitrogen atom to form hydrogen bonds and the ring system's capacity for π–π stacking interactions contribute to its broad binding capabilities. tandfonline.com

For example, novel quinoline and isatin (B1672199) derivatives have been developed as potent inhibitors of VEGFR-2, a key receptor in angiogenesis. tandfonline.com Similarly, other derivatives have been designed to target the ATP-binding site of EGFR. mdpi.com While a specific receptor binding profile for this compound has not been published, its structure is consistent with compounds designed to interact with these and other receptors, such as serotonin (B10506) (5-HT) receptors. monash.edu

Elucidation of Cellular Pathway Modulation

The interaction of this compound with molecular targets is expected to trigger downstream effects on various cellular pathways, including those governing cell death, energy metabolism, and proliferation.

A significant body of research demonstrates that quinoline derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com This is a highly sought-after mechanism for anticancer agents, as it eliminates malignant cells in a controlled manner.

Studies on various quinoline compounds have revealed that they can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events observed include the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), the release of cytochrome c from mitochondria, and the modulation of Bcl-2 family proteins. nih.govnih.gov For instance, the derivative PQ1 was shown to activate both caspase-8 and caspase-9 in breast cancer cells, leading to cell death. nih.gov Other derivatives have been shown to induce apoptosis in colon cancer and leukemia cell lines. tandfonline.combenthamdirect.com This consistent pro-apoptotic activity across the quinoline class strongly suggests that this compound could also induce apoptosis in diseased cells.

Table 2: Apoptosis Induction by Various Quinoline Derivatives

| Derivative Type | Cell Line | Key Mechanistic Findings | Reference |

|---|---|---|---|

| PQ1 | T47D Breast Cancer | Activation of both caspase-8 and caspase-9 | nih.gov |

| Quinoline-N-Oxides | K562 Erythroleukemia | Activation of caspases-9 and -3 | nih.gov |

| Combretastatin (B1194345) A-4 Analog | MCF-7 Breast Cancer | Mitochondrial-dependent apoptosis pathway | tandfonline.com |

| 2-phenylquinolin-4-amine | HT-29 Colon Cancer | Caspase-3 activation | benthamdirect.com |

Mitochondria are central to cellular life and death, regulating both energy production and apoptosis. The function of these organelles is a target for some therapeutic agents. Research on a fluorescent quinolinium derivative, QUCO-1, has shown it can specifically target mitochondrial RNA (mtRNA). mdpi.com This interaction leads to severe mitochondrial dysfunction, inhibition of oxidative phosphorylation (OXPHOS), and subsequent cancer cell death. mdpi.com While this does not describe changes in mitochondrial shape (morphology), it highlights a direct mechanism by which a quinoline-based compound can disrupt mitochondrial function. Furthermore, studies on quinones, which share structural similarities, show they can affect mitochondrial respiration, dissipate membrane potential, and influence the generation of reactive oxygen species (ROS), further implicating this organelle as a potential target. nih.gov

The inhibition of DNA gyrase and topoisomerase II, as discussed previously, directly interferes with DNA synthesis and replication, which are essential for cell proliferation. study.com This enzymatic inhibition is a primary mechanism by which quinoline-based antibacterial and anticancer agents function. biorxiv.org

Beyond blocking the machinery of DNA replication, quinoline derivatives have also been shown to interfere with the cell division cycle. Several studies have reported that these compounds can cause cell cycle arrest, most commonly in the G2/M phase. tandfonline.comnih.gov This arrest prevents cells from entering mitosis, thereby halting proliferation. For example, a quinoline-2-thione derivative blocked ovarian cancer cells in the G2 phase, and novel derivatives of combretastatin A-4 induced G2/M phase arrest in breast cancer cells. tandfonline.comnih.gov This dual action—inhibiting DNA synthesis and blocking cell cycle progression—represents a powerful strategy for controlling the proliferation of pathogenic organisms or cancer cells, a strategy that this compound may also employ.

Investigation of Cytokine Generation and Gene Modulation

There is no available research data detailing the effects of this compound on the generation of cytokines or its capacity to modulate gene expression. Scientific studies investigating these specific biological activities for this compound have not been published or indexed in common scientific databases.

Analysis of Resistance Mechanisms and Target Protein Characterization through Advanced Biological Techniques (e.g., Whole Genome Sequencing)

Information regarding the development of resistance to this compound or the characterization of its target proteins through advanced biological techniques such as whole-genome sequencing is not available. The scientific community has not published findings on these aspects of the compound's action.

Detailed Analysis of Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions, Halogen Contacts)

A detailed analysis of the specific ligand-protein interactions for this compound, including the nature of hydrogen bonding, hydrophobic interactions, or halogen contacts with any identified biological target, has not been documented in scientific literature. While general principles of such interactions are well-understood in pharmacology and medicinal chemistry, their specific application to this compound remains uninvestigated.

Chemical Transformations and Reactivity Studies of 6 Ethoxy 4 Propylquinoline

Strategic Derivatization for Enhanced Bioactivity or Modified Properties

The 6-Ethoxy-4-propylquinoline core serves as a versatile scaffold for strategic derivatization to modulate its physicochemical properties and enhance its biological activity. By introducing specific functional groups at various positions on the quinoline (B57606) ring, novel analogues with potential therapeutic applications can be developed. For instance, the introduction of halogen atoms or triazene (B1217601) groups has been shown to impart antitumor activity in other quinoline systems. nih.gov Similarly, linking the quinoline core to other heterocyclic moieties, such as tetrazoles, has been a successful strategy for developing antiplasmodial agents. mdpi.com

Based on these precedents, strategic derivatization of this compound could yield compounds with tailored biological profiles. Key positions for modification include the C5 and C8 positions of the carbocyclic ring and the C2 position of the heterocyclic ring.

| Position of Derivatization | Functional Group Introduced | Potential Bioactivity/Property | Illustrative Precedent |

|---|---|---|---|

| C8 | -Cl, -Br, -I | Antitumor | Halogenated 4-(3,3-dimethyl-1-triazeno)quinolines nih.gov |

| C5 | -NO2 | Intermediate for further synthesis (e.g., amines) | General quinoline chemistry |

| C2 | -NH-R (e.g., linked tetrazole) | Antiplasmodial | 8-Amino-6-methoxyquinoline—tetrazole hybrids mdpi.com |

| Propyl Chain (Cα) | -OH, =O | Modified solubility, metabolic stability | Benzylic oxidation principles |

Functional Group Interconversions on the Quinoline Scaffold

The ethoxy and propyl substituents on the this compound molecule are amenable to a variety of functional group interconversions, allowing for the synthesis of a diverse library of derivatives. These transformations can alter the molecule's polarity, hydrogen bonding capability, and steric profile.

The 6-ethoxy group, an aryl ether, can undergo O-dealkylation to yield the corresponding phenol, 6-hydroxy-4-propylquinoline. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting hydroxyl group can then serve as a handle for further functionalization, for example, through esterification or etherification.

The 4-propyl group possesses a benzylic-type methylene (B1212753) group (Cα, adjacent to the quinoline ring) that is susceptible to oxidation. Under controlled conditions using mild oxidizing agents, this position could be converted to a secondary alcohol. More vigorous oxidation could lead to the formation of a ketone, 1-(6-ethoxyquinolin-4-yl)propan-1-one.

| Initial Functional Group | Target Functional Group | Typical Reagents | Resulting Compound |

|---|---|---|---|

| 6-Ethoxy | 6-Hydroxy (Phenol) | BBr₃, HBr | 6-Hydroxy-4-propylquinoline |

| 4-Propyl (-CH₂-) | Secondary Alcohol (-CH(OH)-) | SeO₂, NBS/H₂O | 1-(6-Ethoxyquinolin-4-yl)propan-1-ol |

| 4-Propyl (-CH₂-) | Ketone (-C(O)-) | KMnO₄, CrO₃ | 1-(6-Ethoxyquinolin-4-yl)propan-1-one |

Oxidative and Reductive Transformation Pathways

The quinoline ring system and its substituents can undergo various oxidative and reductive transformations. In biological systems, metabolic oxidation is a common pathway. For the related compound ethoxyquin (B1671625) (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline), major metabolic reactions include O-de-ethylation to the 6-hydroxy derivative, which is then oxidized to a quinone imine. researchgate.netnih.govresearchgate.net A similar pathway can be postulated for this compound, which could be a significant route of degradation or metabolism. nih.gov Another potential oxidative pathway is the N-oxidation of the quinoline nitrogen to form the corresponding this compound N-oxide, a common transformation for nitrogen-containing heterocycles. nih.gov

Reductive pathways typically involve the hydrogenation of the heterocyclic ring system. Catalytic hydrogenation of quinoline derivatives usually leads to the reduction of the pyridine (B92270) ring first, yielding a tetrahydroquinoline. Under more forcing conditions, the carbocyclic ring can also be reduced. For this compound, this would likely yield 6-ethoxy-4-propyl-1,2,3,4-tetrahydroquinoline.

| Transformation Type | Pathway | Potential Product | Analogous Reaction |

|---|---|---|---|

| Oxidation | O-De-ethylation & Oxidation | 4-Propyl-1H-quinolin-6(2H)-one (Quinone Imine) | Ethoxyquin metabolism researchgate.netnih.gov |

| Oxidation | N-Oxidation | This compound N-oxide | Quinolone N-oxide biosynthesis nih.gov |

| Reduction | Catalytic Hydrogenation (Pyridine Ring) | 6-Ethoxy-4-propyl-1,2,3,4-tetrahydroquinoline | General quinoline hydrogenation |

Electrophilic Aromatic Substitution Reactions on the Quinoline Core

In quinoline, electrophilic aromatic substitution (SₑAr) occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. The substitution generally favors the C5 and C8 positions. quora.comquimicaorganica.org The reactivity and regioselectivity of this compound are governed by the directing effects of its substituents.

The 6-ethoxy group is a powerful activating, ortho-, para-directing group due to the resonance donation of its oxygen lone pairs. libretexts.org It will therefore direct incoming electrophiles to the C5 (ortho) and C7 (para) positions. The C7 position is sterically unhindered, but substitution at C5 is often favored in quinolines. The 4-propyl group has a minor activating effect and does not significantly influence the regioselectivity on the benzene (B151609) ring. Therefore, electrophilic attack is strongly directed to the C5 and C7 positions, with the C5 position often being the major site of substitution.

| Reaction | Typical Reagents | Predicted Major Product | Predicted Minor Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 6-Ethoxy-5-nitro-4-propylquinoline | 6-Ethoxy-7-nitro-4-propylquinoline |

| Bromination | Br₂/FeBr₃ | 5-Bromo-6-ethoxy-4-propylquinoline | 7-Bromo-6-ethoxy-4-propylquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | This compound-7-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic substitution on the quinoline ring is generally difficult unless activated by strong electron-withdrawing groups or if a good leaving group is present. However, under specific conditions, direct amination can occur via the Chichibabin reaction. wikipedia.org This reaction involves treating the N-heterocycle with a strong base like sodium amide (NaNH₂) to introduce an amino group. For quinoline, the reaction typically occurs at the C2 or C4 positions. researchgate.netjst.go.jp In this compound, the C4 position is blocked by the propyl group. Therefore, the Chichibabin reaction, if successful, would be expected to yield 2-amino-6-ethoxy-4-propylquinoline. ntu.edu.sg This reaction often requires harsh conditions and may result in low yields. rsc.org

For more conventional nucleophilic aromatic substitution (SₙAr), a precursor with a leaving group (e.g., a halogen) on the electron-deficient pyridine ring (at C2) would be necessary.

| Reaction Type | Reagents | Position of Attack | Expected Product |

|---|---|---|---|

| Chichibabin Amination | NaNH₂, liq. NH₃ | C2 | 2-Amino-6-ethoxy-4-propylquinoline |

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Structural Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling significant structural diversification. rsc.org These reactions require a halo-quinoline precursor. Based on the principles of electrophilic substitution (Section 7.4), a compound like 5-bromo-6-ethoxy-4-propylquinoline or 8-bromo-6-ethoxy-4-propylquinoline could be synthesized and used as a substrate for various palladium-catalyzed couplings.

Suzuki-Miyaura Coupling: This reaction couples the halo-quinoline with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond, yielding biaryl structures. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This involves the coupling of the halo-quinoline with a terminal alkyne to introduce an alkynyl moiety, creating arylalkynes. wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-quinoline with a primary or secondary amine, providing access to a wide range of substituted aminoquinolines. wikipedia.orgorganic-chemistry.org

| Reaction Name | Hypothetical Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 8-Bromo-6-ethoxy-4-propylquinoline | Ar-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 8-Aryl-6-ethoxy-4-propylquinoline |

| Sonogashira | 8-Bromo-6-ethoxy-4-propylquinoline | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 8-(Alkynyl)-6-ethoxy-4-propylquinoline |

| Buchwald-Hartwig | 8-Bromo-6-ethoxy-4-propylquinoline | R¹R²NH | Pd₂(dba)₃, Ligand, NaOtBu | 8-(R¹R²N)-6-ethoxy-4-propylquinoline |

Photochemical and Thermal Reactivity Profiles of the Compound

The photochemical behavior of quinolines has been explored, revealing pathways for cycloadditions and C-H functionalization. nih.gov Under UV irradiation, often in the presence of a photosensitizer, the quinoline ring can become excited and react with other molecules. For example, visible light-mediated C-H hydroxyalkylation of quinolines has been reported, which proceeds via a radical pathway. nih.gov It is plausible that this compound could undergo similar photochemical transformations, such as radical additions to the C2 position, upon activation with light. acs.org

The quinoline ring itself is a very stable aromatic system and is thermally robust. Thermal degradation would likely be initiated at the weaker bonds of the substituents. At high temperatures, the ethoxy group could undergo elimination or cleavage, and the propyl chain could undergo fragmentation. However, under typical laboratory conditions (below 200 °C), the compound is expected to be thermally stable.

Computational Chemistry and Theoretical Studies of 6 Ethoxy 4 Propylquinoline

Electronic Structure Calculations for Ground and Excited States

No published studies were found that apply DFT methods to calculate the optimized geometry or electronic properties of 6-ethoxy-4-propylquinoline.

Molecular Modeling and Simulation for Conformational and Interaction Dynamics

A search of scientific databases yielded no studies on the conformational analysis or energy minimization of this compound.

No literature is available on ligand-protein docking studies, refinement, or scoring involving this compound.

There are no published binding free energy calculations or predictions for this compound.

Prediction of Chemical Reactivity, Regioselectivity, and Stereoselectivity

Computational chemistry provides powerful tools for understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity. For this compound, theoretical studies, primarily employing Density Functional Theory (DFT), can offer significant insights into its behavior in chemical reactions. These studies help in predicting where and how the molecule is likely to react.

The reactivity of a chemical species is fundamentally linked to its electronic structure. Key parameters derived from computational analyses, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. HOMO represents the orbital most likely to donate electrons in a reaction, indicating susceptibility to electrophilic attack. Conversely, LUMO is the orbital most likely to accept electrons, highlighting regions prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

These indices help in comparing the reactivity of different molecules and understanding their thermodynamic stability.

Regioselectivity , or the prediction of which part of the molecule will react, is determined by analyzing the distribution of these frontier orbitals and the molecular electrostatic potential (MEP). An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions with negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-deficient and are targets for nucleophiles. For this compound, the nitrogen atom in the quinoline (B57606) ring is expected to be a primary site for electrophilic attack due to its lone pair of electrons.

Stereoselectivity can also be investigated computationally by modeling the transition states of potential reaction pathways. By calculating the activation energies for the formation of different stereoisomers, it is possible to predict which product is energetically favored and therefore more likely to be formed.

Below is a table of hypothetical, yet representative, quantum chemical descriptors for this compound, as would be derived from a DFT calculation.

| Parameter | Hypothetical Value | Description |

|---|---|---|

| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added |

| Electronegativity (χ) | 3.85 | Measure of the ability to attract electrons |